molecular formula C40H48N4O4+2 B012261 Dispegatrine CAS No. 102488-56-2

Dispegatrine

Cat. No.: B012261
CAS No.: 102488-56-2
M. Wt: 648.8 g/mol
InChI Key: ZYQNRMXWHKJVLH-FDWQPRGYSA-P
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispegatrine is a dimer of Spegatrine, an α1- and α2-adrenergic receptor antagonist isolated from Rauvolfia verticillata . This compound has a greater antagonist affinity for α-adrenergic receptors .


Synthesis Analysis

The first total synthesis of the C-2 symmetric indole alkaloid P-(+)-dispegatrine is reported . A late-stage thallium (III) acetate mediated intermolecular oxidative coupling was employed to construct the C(9)-C(9′) bond with complete regio- and stereocontrol . The exclusive formation of a single atropodiastereomer in this critical step arises due to internal asymmetric induction .


Chemical Reactions Analysis

The total synthesis of this compound involved a crucial late-stage thallium (III) mediated intermolecular oxidative dehydrodimerization . This was employed in the formation of the C9-C9′ biaryl axis in this compound .

Mechanism of Action

Dispegatrine acts as an α1- and α2-adrenergic receptor antagonist . This means it blocks the action of α1- and α2-adrenergic receptors, which are types of protein molecules located in various tissues of the body including the heart and blood vessels .

Future Directions

The synthesis of Dispegatrine and its monomeric units has been a subject of research . Future efforts could focus on further exploring its synthesis, understanding its mechanism of action, and investigating its potential applications in medicine or other fields.

Properties

CAS No.

102488-56-2

Molecular Formula

C40H48N4O4+2

Molecular Weight

648.8 g/mol

IUPAC Name

(15E)-15-ethylidene-8-[(15E)-15-ethylidene-7-hydroxy-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-8-yl]-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol

InChI

InChI=1S/C40H46N4O4/c1-5-19-15-43(3)29-13-23-35-27(41-39(23)31(43)11-21(19)25(29)17-45)7-9-33(47)37(35)38-34(48)10-8-28-36(38)24-14-30-26(18-46)22-12-32(40(24)42-28)44(30,4)16-20(22)6-2/h5-10,21-22,25-26,29-32,41-42,45-46H,11-18H2,1-4H3/p+2/b19-5-,20-6-

InChI Key

ZYQNRMXWHKJVLH-FDWQPRGYSA-P

Isomeric SMILES

C/C=C/1\C2C(C3[N+](C1)(C(C2)C4=C(C3)C5=C(N4)C=CC(=C5C6=C(C=CC7=C6C8=C(N7)C9[N+]1(C(C8)C(C(C9)/C(=C\C)/C1)CO)C)O)O)C)CO

SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C(=C(C=C5)O)C6=C(C=CC7=C6C8=C(N7)C9CC1C(C(C8)[N+]9(CC1=CC)C)CO)O)CO)C

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C(=C(C=C5)O)C6=C(C=CC7=C6C8=C(N7)C9CC1C(C(C8)[N+]9(CC1=CC)C)CO)O)CO)C

Synonyms

Dispegatrine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.